molecular formula C27H44O3 B160356 Octadecyl p-coumarate CAS No. 72943-88-5

Octadecyl p-coumarate

Cat. No. B160356
CAS RN: 72943-88-5
M. Wt: 416.6 g/mol
InChI Key: SXXOKKBSVARFFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl p-coumarate is a chemical compound with the molecular formula C27H44O3 . It has been isolated from Ipomoea carnea subsp. Fistulosa and has been reported to possess antifungal activity . It has also been identified as a probable anticancer compound .


Molecular Structure Analysis

Octadecyl p-coumarate has an average mass of 416.637 Da and a monoisotopic mass of 416.329041 Da . It has been reported that Octadecyl p-coumarate undergoes E-Z isomerization in daylight .


Chemical Reactions Analysis

Octadecyl p-coumarate has been reported to undergo E-Z isomerization in daylight . The two isomers were detected on an HPLC column with substantially different retention times, but once eluted from the column, one form was partly converted to the other in daylight .


Physical And Chemical Properties Analysis

Octadecyl p-coumarate has an average mass of 416.637 Da and a monoisotopic mass of 416.329041 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Spectrophotometric Quantification

Octadecyl p-coumarates can be quantitatively estimated using a UV spectrophotometric method. This method exploits the UV spectrum characteristics of octadecyl p-coumarates, which show a peak at λmax(MeOH) = 308.6 nm. The method is beneficial for quantifying octadecyl p-coumarates in samples without other compounds exhibiting similar effects (Nidiry & Lokesha, 2013).

Chemical Composition in Plants

Octadecyl p-coumarates have been identified as major components in the vine latex of sweetpotato cultivars. Their concentrations, identified via reversed-phase HPLC, highlight their significance in plant phenolic composition (Snook, Data & Kays, 1994).

Structural Elucidation and Isomerization

Studies utilizing heteronuclear spin quantum coupling correlation (HSQC) revealed E–Z isomerization in octadecyl p-coumarates. This isomerization, detectable through NMR techniques, aids in understanding the structural nuances of these compounds (Nidiry, 2012).

Inhibitory Activity on DNA Polymerases

Octadecyl p-coumarates exhibit significant inhibitory activity on DNA polymerases α and β. This discovery, made through the synthesis and evaluation of various compounds, positions octadecyl p-coumarates as potential agents in biological and pharmacological studies (Nishimura et al., 2009).

Antifungal Properties

Octadecyl p-coumarates have demonstrated notable antifungal activities. Isolated from plants like Ipomoea carnea subsp. fistulosa, they effectively inhibit fungal growth, highlighting their potential in antifungal applications (Nidiry, Ganeshan & Lokesha, 2016).

Chemical Constituents in Various Plants

These compounds have been isolated from different plant species, suggesting their widespread presence and importance in various botanical contexts. This includes their identification in plants like Gypsophila oldhamiana and Araucaria angustifolia (Jian, 2006; Fonseca et al., 2000).

Role in Plant Defense Mechanisms

Octadecyl coumarate has been implicated in plant defense against pests like weevils. Its presence on the root surface of sweetpotato varieties correlates with increased resistance, suggesting its role as a natural pesticide (Anyanga et al., 2013).

Safety And Hazards

Octadecyl p-coumarate may cause skin irritation, serious eye damage, and may be fatal if swallowed and enters airways . It’s recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

octadecyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-27(29)23-20-25-18-21-26(28)22-19-25/h18-23,28H,2-17,24H2,1H3/b23-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXOKKBSVARFFB-BSYVCWPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Octadecyl cis-p-coumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Octadecyl p-coumarate

CAS RN

72943-88-5
Record name Octadecyl (E)-p-coumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72943-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octadecyl cis-p-coumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

99 - 100 °C
Record name Octadecyl cis-p-coumarate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035300
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl p-coumarate
Reactant of Route 2
Reactant of Route 2
Octadecyl p-coumarate
Reactant of Route 3
Reactant of Route 3
Octadecyl p-coumarate
Reactant of Route 4
Reactant of Route 4
Octadecyl p-coumarate
Reactant of Route 5
Reactant of Route 5
Octadecyl p-coumarate
Reactant of Route 6
Reactant of Route 6
Octadecyl p-coumarate

Citations

For This Compound
38
Citations
ME Snook, ES Data, SJ Kays - Journal of Agricultural and Food …, 1994 - ACS Publications
… Octadecyl p-coumarate has been identified in the fruits of Argyria populifolia (Gunatilake and Sultanbawa, 1973) and several Chromolaena species (Bohlmann et al., 1979). Ferulic acid …
Number of citations: 68 pubs.acs.org
ESJ Nidiry, G Ganeshan… - Natural Product …, 2011 - journals.sagepub.com
… (E)-octadecyl p-coumarate and (Z)-octadecyl p-coumarate. The … of (E)-octadecyl p-coumarate and (Z)octadecyl p-coumarate is … Our finding of the isomerization of octadecyl p-coumarate …
Number of citations: 27 journals.sagepub.com
ESJ Nidiry - Pharmacognosy Communications, 2013 - phcogcommn.org
… This is in addition to octadecyl p-coumarate whose detailed structure elucidation, antifungal … It was found that octadecyl p-coumarate is the most frequently reported alkyl coumarate in …
Number of citations: 4 phcogcommn.org
K Nishimura, Y Takenaka, M Kishi… - Chemical and …, 2009 - jstage.jst.go.jp
… Octadecyl p-Dihydrocoumarate (12) A mixture of octadecyl pcoumarate (83mg, 0.2mmol) and palladium on carbon (10%, 8mg) in a mixture of methanol (10 ml) and toluene (5 ml) was …
Number of citations: 33 www.jstage.jst.go.jp
ESJ Nidiry - Magnetic Resonance in Chemistry, 2012 - Wiley Online Library
… this isomerization and helped in the delineation of 1 H NMR and 13 C NMR signals of E-octadecyl p-coumarate and Z-octadecyl p-coumarate. Copyright © 2012 John Wiley & Sons, Ltd. …
ESJ Nidiry, AN Lokesha - Natural Product Communications, 2020 - journals.sagepub.com
… Inhibitory activity of octadecyl p- coumarate on calf … It is proposed that octadecyl p- coumarate may be investi… Since octadecyl p- coumarate is not water soluble, it has to be …
Number of citations: 1 journals.sagepub.com
ESJ Nidiry, G Ganeshan, AN Lokesha - Natural Product …, 2011 - academia.edu
… (E)-octadecyl p-coumarate and (Z)-octadecyl p-coumarate. The … of (E)-octadecyl p-coumarate and (Z)octadecyl p-coumarate is … Our finding of the isomerization of octadecyl p-coumarate …
Number of citations: 0 www.academia.edu
FN Fonseca, AJS Ferreira, P Sartorelli, NP Lopes… - Phytochemistry, 2000 - Elsevier
… Chemical investigations carried out with tissues at different developmental stages of Araucaria angustifolia established the presence of E and Z isomers of octadecyl p-coumarate and …
Number of citations: 54 www.sciencedirect.com
SJ Kays - J. Agric. Food Chem, 1994 - researchgate.net
analyzed for their chemical phenolic composition by reversed-phase HPLC. Major components were identified as hexadecyl, octadecyl, and eicosyl p-coumarates by an evaluation of …
Number of citations: 2 www.researchgate.net
K Kaushik, RB Sharma, A Sharma… - Journal of Research in …, 2020 - academia.edu
… The major anti-fungal fraction of Ipomoea carnea leaves was reported to contain two coumarate isomers: (E)-octadecyl p-coumarate and (Z)octadecyl p-coumarate although no …
Number of citations: 6 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.